

Application Note: Quantification of Febuxostat in Bulk Drug by RP-HPLC

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Compound of Interest

Compound Name: Febuxostat

Cat. No.: B1672324

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Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1][2] Accurate and precise quantification of **Febuxostat** in bulk drug substance is crucial for ensuring its quality, safety, and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Febuxostat**. The described method is simple, rapid, and suitable for routine quality control analysis.[3]

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify **Febuxostat**. The separation is achieved on a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent. The concentration of **Febuxostat** is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the typical instrumentation and chromatographic conditions is provided in the table below.

Parameter	Recommended Conditions
HPLC System	Waters HPLC with UV-Visible Detector or equivalent[1]
Column	Symmetry YMC ODS C8 (150 x 4.6 mm, 3.0 μ m) or equivalent C18 column[1]
Mobile Phase	Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	315 nm or 320 nm[1][4]
Injection Volume	20 μ L[1][4]
Column Temperature	Ambient[1]
Run Time	Approximately 6-10 minutes[1][2]

2. Preparation of Solutions

- Phosphate Buffer (pH 3.0): Dissolve 2.5 grams of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 40:60 (v/v). Degas the solution for 5 minutes in an ultrasonic bath and filter through a 0.45 μ m membrane filter.[1]
- Diluent: The mobile phase is used as the diluent.[1]
- Standard Stock Solution (1000 μ g/mL): Accurately weigh and transfer 10 mg of **Febuxostat** working standard into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and make up the volume to the mark with the diluent.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired linearity range (e.g., 5-60 μ g/mL).[1]

- **Sample Solution (for bulk drug):** Accurately weigh and transfer 10 mg of the **Febuxostat** bulk drug sample into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and make up the volume to the mark with the diluent. Further dilute to a suitable concentration within the linearity range.

3. Chromatographic Procedure

Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is obtained.^[1] Inject 20 µL of the blank (diluent), followed by the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak area for **Febuxostat**.

Method Validation Summary

The described RP-HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.^[1] A summary of the validation parameters is presented below.

Validation Parameter	Typical Results
Linearity Range	5-60 µg/mL ^[1]
Correlation Coefficient (r ²)	> 0.999 ^[1]
Accuracy (% Recovery)	98.0% - 102.0% ^[4]
Precision (%RSD)	< 2.0% ^{[4][5]}
Limit of Detection (LOD)	0.018 µg/mL ^[1]
Limit of Quantification (LOQ)	0.060 µg/mL ^[1]
Retention Time	Approximately 3.145 min ^[1]
Tailing Factor	< 2.0 ^[4]
Theoretical Plates	> 2000 ^[1]

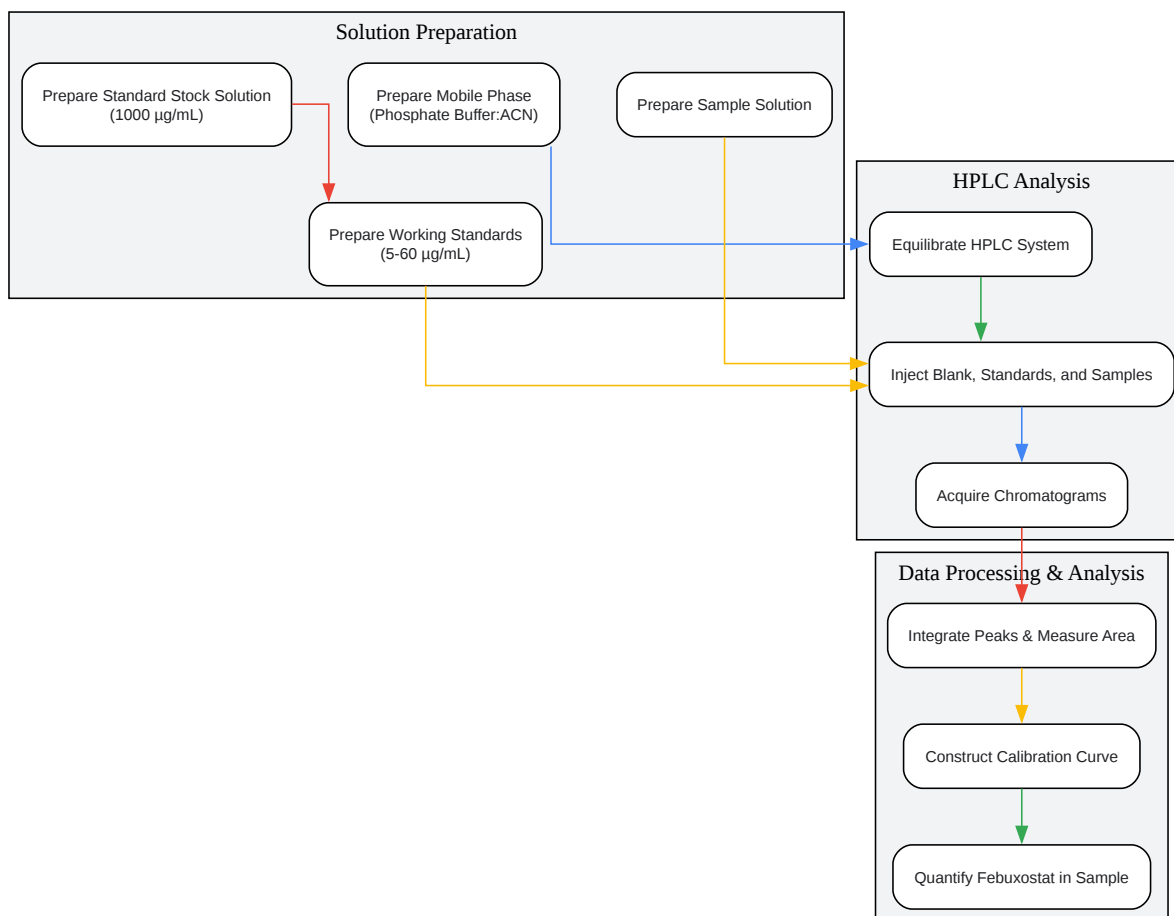
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. **Febuxostat** has been shown to be sensitive to acidic conditions and

oxidation, while being relatively stable under alkaline, thermal, and photolytic stress.^{[6][7]} The degradation products should not interfere with the quantification of the parent drug.

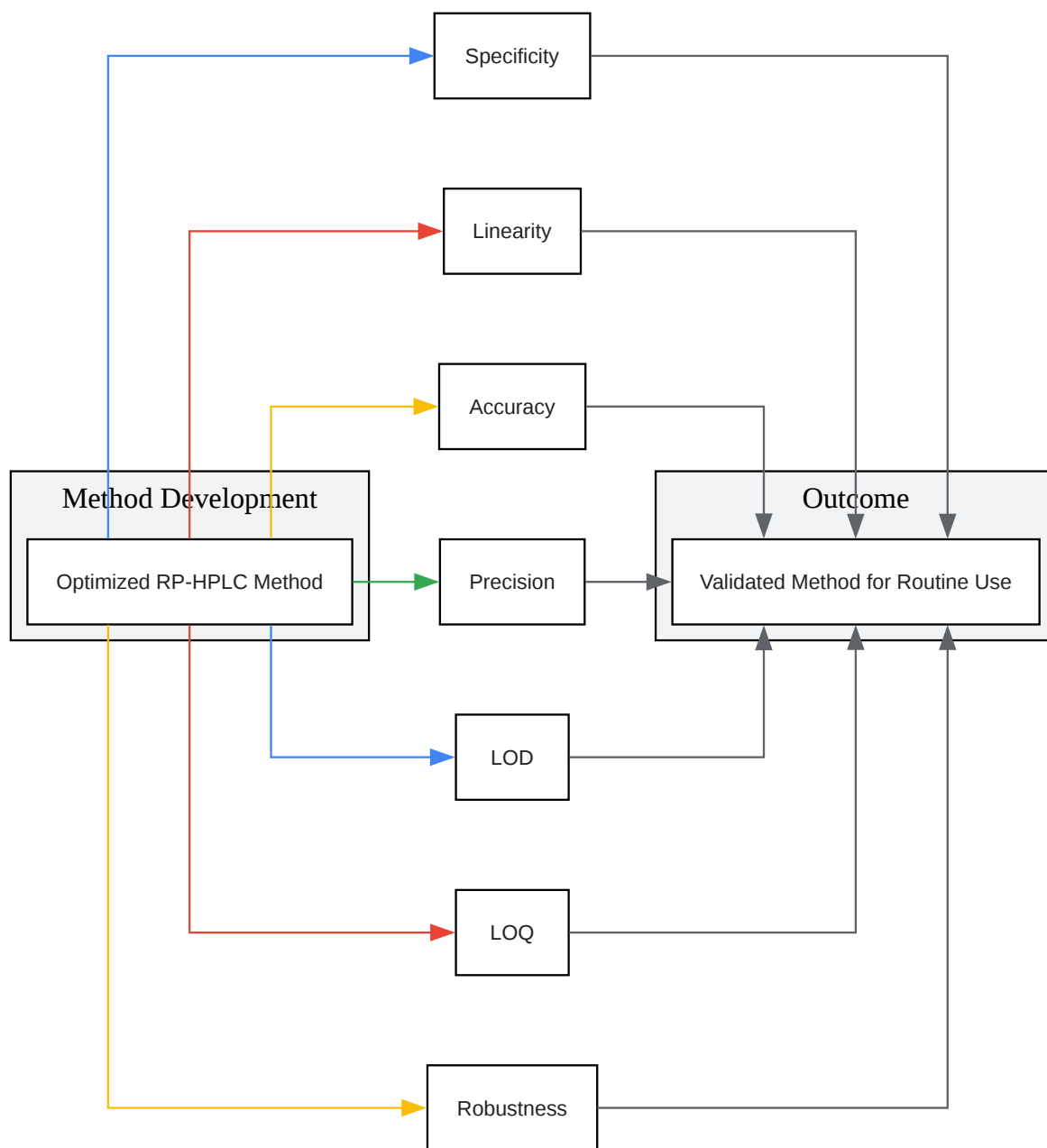
Stress Condition	Procedure
Acid Hydrolysis	Reflux 1 mg/mL of Febuxostat in 0.1 N HCl at 80°C for 30 minutes. ^[6]
Base Hydrolysis	Reflux 1 mg/mL of Febuxostat in 0.1 N NaOH at 80°C for 30 minutes.
Oxidative Degradation	Reflux 1 mg/mL of Febuxostat in 3% H ₂ O ₂ at 80°C for 30 minutes. ^[6]
Thermal Degradation	Expose the solid drug to heat (e.g., 105°C) for a specified period.
Photolytic Degradation	Expose the drug solution to UV light.

Experimental Workflow and Diagrams



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Caption: RP-HPLC workflow for **Febuxostat** quantification.



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Caption: Logical relationship of method validation parameters.

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References

- 1. [ijrpc.com](#) [[ijrpc.com](#)]
- 2. [ijrpr.com](#) [[ijrpr.com](#)]
- 3. [ijpbs.com](#) [[ijpbs.com](#)]
- 4. [ijprajournal.com](#) [[ijprajournal.com](#)]
- 5. [researchgate.net](#) [[researchgate.net](#)]
- 6. [academic.oup.com](#) [[academic.oup.com](#)]
- 7. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
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